2-Isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PROPAN-2-YLOXY)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-5-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that features a pyridine ring substituted with various functional groups. This compound is notable for its unique structure, which includes a trifluoromethyl group, a dioxaborolane moiety, and an isopropoxy group. These functional groups confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PROPAN-2-YLOXY)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Dioxaborolane Moiety: This can be achieved through a borylation reaction using reagents like bis(pinacolato)diboron.
Addition of the Isopropoxy Group: The isopropoxy group can be introduced via an alkylation reaction using isopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Reduced pyridine derivatives and trifluoromethyl-substituted alkanes.
Substitution: Various substituted pyridine derivatives depending on the nature of the substituent.
Scientific Research Applications
2-(PROPAN-2-YLOXY)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-5-(TRIFLUOROMETHYL)PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The dioxaborolane moiety may participate in reversible covalent interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(PROPAN-2-YLOXY)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-5-METHYLPYRIDINE: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(PROPAN-2-YLOXY)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-5-CHLOROPYRIDINE: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(PROPAN-2-YLOXY)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-5-(TRIFLUOROMETHYL)PYRIDINE imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C15H21BF3NO3 |
---|---|
Molecular Weight |
331.14 g/mol |
IUPAC Name |
2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C15H21BF3NO3/c1-9(2)21-12-11(7-10(8-20-12)15(17,18)19)16-22-13(3,4)14(5,6)23-16/h7-9H,1-6H3 |
InChI Key |
IGXKXPPLAHGPCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.